

Quantifying Vimentin Expression in Tissue Samples: Application Notes and Protocols

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Compound of Interest

Compound Name: *VIMENTIN*

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Introduction

Vimentin, a type III intermediate filament protein, is a key cytoskeletal component in mesenchymal cells. Its expression is dynamically regulated during development, wound healing, and cancer progression. Upregulation of **vimentin** is a hallmark of the epithelial-to-mesenchymal transition (EMT), a process implicated in tumor invasion and metastasis.^{[1][2]} Consequently, the accurate quantification of **vimentin** expression in tissue samples is crucial for both basic research and clinical applications, including biomarker discovery and drug development.

This document provides detailed application notes and protocols for the quantification of **vimentin** expression in tissue samples using common laboratory techniques: Immunohistochemistry (IHC), Immunofluorescence (IF), Western Blotting, and Quantitative Real-Time PCR (qRT-PCR).

Methods for Vimentin Quantification

Several methods can be employed to quantify **vimentin** expression, each with its own advantages and limitations. The choice of method often depends on the research question, the type of tissue sample, and the desired level of quantification.

- Immunohistochemistry (IHC): Allows for the visualization of **vimentin** protein expression within the morphological context of the tissue. Quantification can be semi-quantitative (scoring) or quantitative (digital image analysis).
- Immunofluorescence (IF): Similar to IHC but uses fluorescent detection, enabling multiplexing with other markers and offering higher sensitivity for subcellular localization.
- Western Blotting: Provides a quantitative measure of total **vimentin** protein levels in a tissue lysate. It is particularly useful for comparing overall expression levels between different samples.
- Quantitative Real-Time PCR (qRT-PCR): Measures the relative or absolute quantity of **vimentin** mRNA, providing insights into gene expression levels.

Quantitative Data Summary

The following tables summarize representative quantitative data on **vimentin** expression from published studies.

Table 1: **Vimentin** Protein Expression in Colorectal Cancer (CRC)

| Tissue Type | Method | Quantification Metric | Result | Reference |
|------------------------------------------|-------------------------------------------|-------------------------|---------------------------------------------|-----------|
| Normal Colonic Epithelium | IHC | Staining | No expression observed | [3] |
| CRC Tumor Cells | IHC | Staining | No expression observed | [3] |
| CRC Tumor Stroma (Low Expression Group) | IHC with Computer-Assisted Image Analysis | Mean Vimentin Score (%) | < 8.8% | [3][4] |
| CRC Tumor Stroma (High Expression Group) | IHC with Computer-Assisted Image Analysis | Mean Vimentin Score (%) | > 8.8% | [3][4] |
| CRC Specimens (Moderate Positive) | IHC | Percentage of Patients | 64.5% (20/31) | [5] |
| CRC Specimens (Strong Positive) | IHC | Percentage of Patients | 35.5% (11/31) | [5] |
| Normal Colon Tissues | IHC | Vimentin Expression | Weak-to-moderate in 16.7% (5/30) of samples | [5] |

Table 2: **Vimentin** mRNA Expression in Response to TGF- β 1

| Cell Type | Treatment | Method | Fold Induction of Vimentin mRNA | Reference |
|---------------------------------------|----------------|---------|---------------------------------|-----------|
| Transformed Alveolar Epithelial Cells | TGF- β 1 | qRT-PCR | 16-fold | [6] |
| Human H358 Cells | TGF- β 1 | qRT-PCR | 15.6-fold | [6] |

Table 3: **Vimentin** Protein Expression in Cell Lines

| Cell Line | Method | Relative **Vimentin** Expression (Compared to β -actin) | Reference | |---|---|---|---| | HEK-293 | Western Blot | Lower Expression |[7] | | 786-O | Western Blot | Higher Expression |[7] | | Caki-1 | Western Blot | Higher Expression |[7] |

Experimental Protocols

Immunohistochemistry (IHC) for Vimentin Quantification

This protocol provides a general guideline for chromogenic IHC staining of **vimentin** in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

- FFPE tissue sections (4-5 μ m) on positively charged slides
- Xylene or xylene substitute
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Hydrogen Peroxide Block (3%)
- Blocking Buffer (e.g., 1% BSA or normal serum in PBS)

- Primary antibody: Anti-**Vimentin** antibody (validated for IHC)
- HRP-conjugated secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

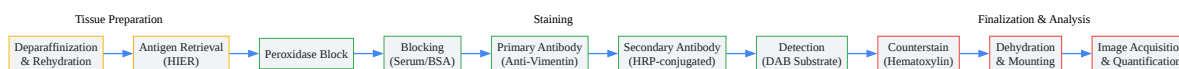
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 5 minutes each).
 - Immerse in 100% ethanol (2 changes, 3 minutes each).
 - Immerse in 95% ethanol (2 changes, 3 minutes each).
 - Rinse in deionized water.[\[8\]](#)[\[9\]](#)
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated antigen retrieval buffer.[\[9\]](#)[\[10\]](#) Common methods include a pressure cooker (1.5-3 minutes) or a steamer (20-30 minutes).[\[10\]](#) The optimal pH and time may vary depending on the antibody.
 - Allow slides to cool to room temperature.
- Peroxidase Block:
 - Incubate slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[\[9\]](#)[\[11\]](#)[\[10\]](#)
 - Rinse with wash buffer (e.g., PBS or TBS).
- Blocking:

- Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the primary anti-**vimentin** antibody in blocking buffer according to the manufacturer's instructions (e.g., 1:50-1:200).[\[11\]](#)[\[10\]](#)
 - Incubate overnight at 4°C or for 30-60 minutes at room temperature.[\[10\]](#)
- Secondary Antibody Incubation:
 - Rinse slides with wash buffer.
 - Incubate with the HRP-conjugated secondary antibody for 20-30 minutes at room temperature.[\[11\]](#)[\[10\]](#)
- Detection:
 - Rinse slides with wash buffer.
 - Incubate with DAB substrate solution until the desired brown color develops (typically 5-10 minutes).[\[9\]](#)[\[10\]](#)
 - Rinse with deionized water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin for 30 seconds to 5 minutes.[\[9\]](#)[\[10\]](#)
 - Rinse with water and "blue" the slides in a suitable solution.
 - Dehydrate through graded ethanol and xylene.
 - Coverslip with a permanent mounting medium.

Quantification:

- Semi-quantitative scoring: A pathologist can score the intensity (e.g., 0=negative, 1=weak, 2=moderate, 3=strong) and percentage of positive cells.
- Digital Image Analysis: Use image analysis software to quantify the stained area and intensity, providing a more objective measure.[\[3\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)



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Caption: Immunohistochemistry (IHC) workflow for **vimentin** detection.

Immunofluorescence (IF) for Vimentin Quantification

This protocol outlines the steps for fluorescently labeling **vimentin** in tissue sections.

Materials:

- FFPE or frozen tissue sections
- Antigen retrieval buffer (if using FFPE)
- Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
- Blocking buffer (e.g., 3% BSA in PBS)
- Primary antibody: Anti-**Vimentin** antibody
- Fluorophore-conjugated secondary antibody
- DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
- Antifade mounting medium

Procedure:

- Tissue Preparation:
 - For FFPE sections, perform deparaffinization, rehydration, and antigen retrieval as described in the IHC protocol.
 - For frozen sections, fix with a suitable fixative (e.g., 4% paraformaldehyde or cold methanol).[\[2\]](#)
- Permeabilization and Blocking:
 - Incubate sections in permeabilization buffer for 10-15 minutes.[\[2\]](#)
 - Wash with PBS.
 - Incubate in blocking buffer for 1 hour at room temperature.[\[2\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-**vimentin** antibody in blocking buffer.
 - Incubate overnight at 4°C.[\[2\]](#)
- Secondary Antibody Incubation:
 - Wash sections three times with PBS.
 - Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
- Counterstaining and Mounting:
 - Wash sections three times with PBS.
 - Incubate with DAPI solution for 5 minutes to stain nuclei.
 - Wash with PBS.

- Mount with antifade mounting medium.

Quantification:

- Acquire images using a fluorescence or confocal microscope.
- Use image analysis software to measure fluorescence intensity and co-localization with other markers.



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Caption: Immunofluorescence (IF) workflow for **vimentin** detection.

Western Blotting for Vimentin Quantification

This protocol is for the quantification of total **vimentin** protein in tissue lysates.

Materials:

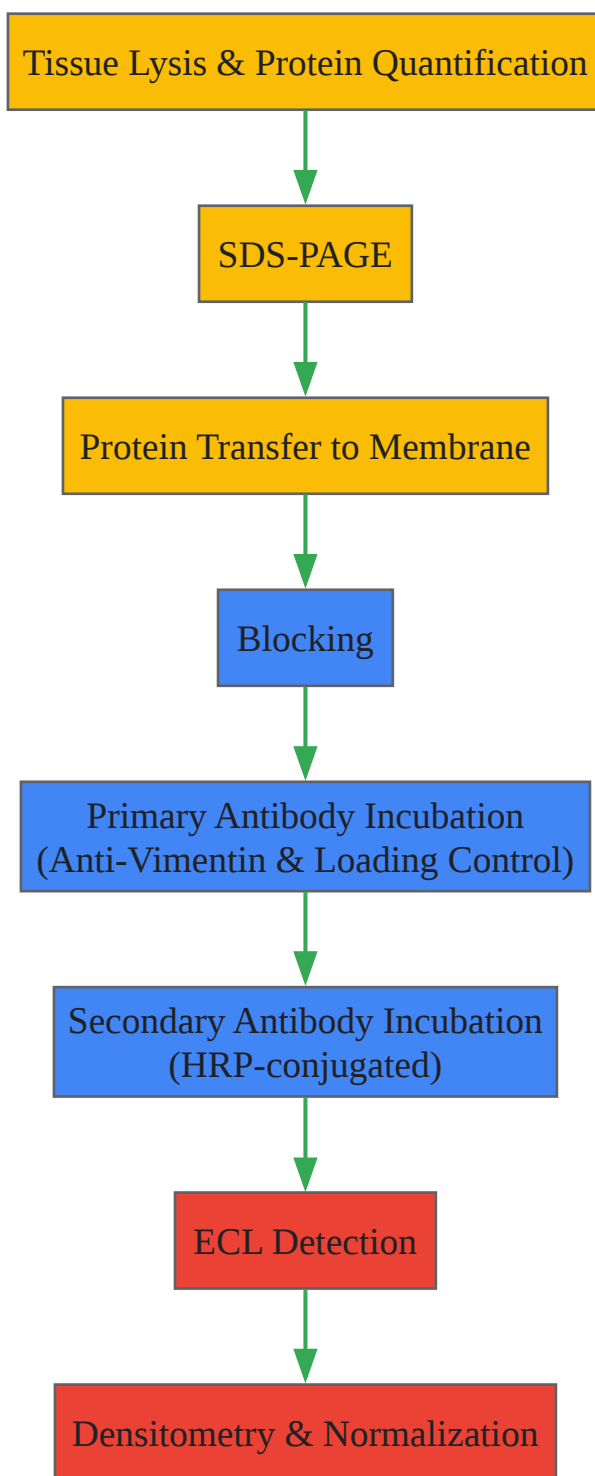
- Tissue samples
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- BCA or Bradford protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibody: Anti-**Vimentin** antibody
- HRP-conjugated secondary antibody
- Loading control antibody (e.g., anti- β -actin or anti-GAPDH)
- ECL (Enhanced Chemiluminescence) substrate
- Chemiluminescence imaging system

Procedure:

- Tissue Lysis and Protein Quantification:
 - Homogenize tissue samples in ice-cold lysis buffer.
 - Centrifuge to pellet debris and collect the supernatant.
 - Determine protein concentration using a BCA or Bradford assay.[\[16\]](#)
- SDS-PAGE and Protein Transfer:
 - Denature protein lysates by boiling in Laemmli buffer.
 - Load equal amounts of protein per lane onto an SDS-PAGE gel.
 - Separate proteins by electrophoresis.
 - Transfer proteins to a PVDF or nitrocellulose membrane.[\[17\]](#)
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-**vimentin** antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane with TBST.
- Detection and Quantification:
 - Incubate the membrane with ECL substrate.
 - Detect the chemiluminescent signal using an imaging system.
 - Quantify band intensity using densitometry software. Normalize the **vimentin** signal to a loading control.[\[17\]](#)[\[18\]](#)



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Caption: Western Blotting workflow for **vimentin** quantification.

Quantitative Real-Time PCR (qRT-PCR) for Vimentin mRNA Quantification

This protocol measures the level of **vimentin** gene expression.

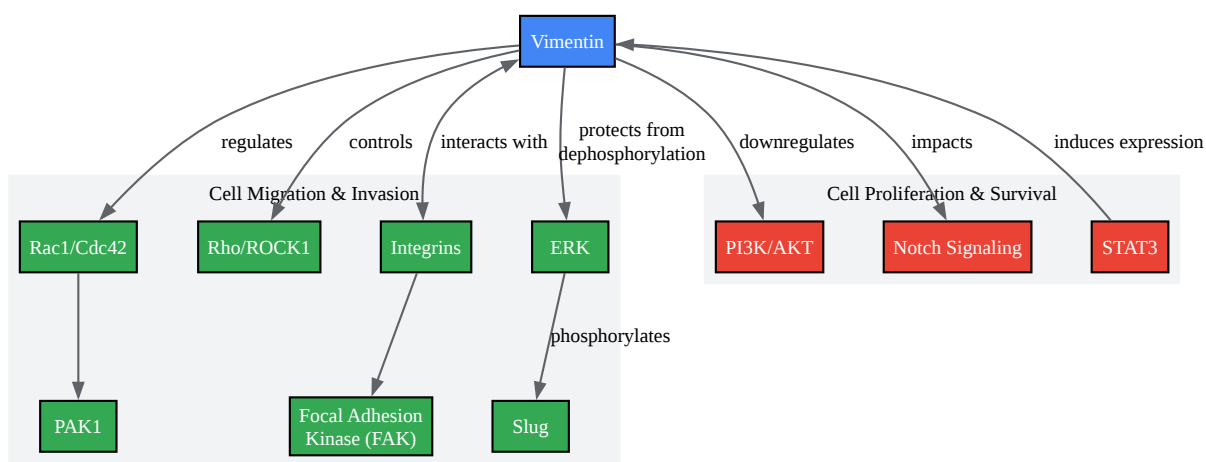
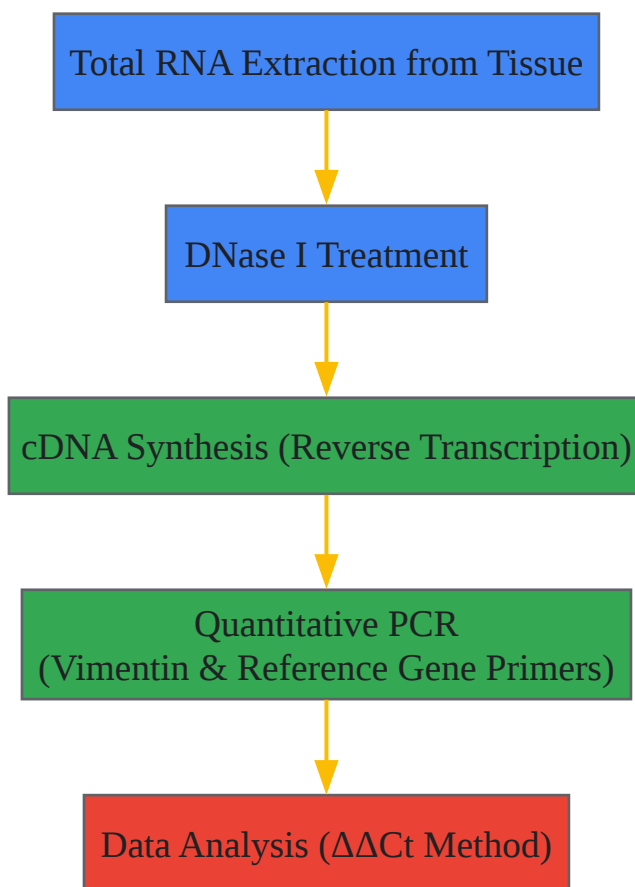
Materials:

- Tissue samples
- RNA extraction kit (e.g., TRIzol or column-based kit)
- DNase I
- Reverse transcription kit
- qPCR primers for **vimentin** and a reference gene (e.g., GAPDH, ACTB)
- SYBR Green or TaqMan qPCR master mix
- Real-time PCR instrument

Procedure:

- RNA Extraction and DNase Treatment:
 - Homogenize tissue samples and extract total RNA according to the kit manufacturer's protocol.[6]
 - Treat the RNA with DNase I to remove any contaminating genomic DNA.
- Reverse Transcription:
 - Synthesize cDNA from the total RNA using a reverse transcription kit.[6]
- Quantitative PCR:
 - Set up qPCR reactions containing cDNA, primers for **vimentin** and a reference gene, and qPCR master mix.

- Run the qPCR reaction on a real-time PCR instrument.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for **vimentin** and the reference gene.
 - Calculate the relative expression of **vimentin** mRNA using the $\Delta\Delta C_t$ method.[19][20]



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